molecular formula C14H22N2O3S B2618897 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine CAS No. 338981-90-1

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine

Cat. No.: B2618897
CAS No.: 338981-90-1
M. Wt: 298.4
InChI Key: NKCRPFMEWBRNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine is a piperazine derivative characterized by a methyl group at the 4-position of the piperazine ring and a sulfinyl (-S=O) group attached to a 2,4-dimethoxy-3-methylphenyl substituent.

Properties

IUPAC Name

1-(2,4-dimethoxy-3-methylphenyl)sulfinyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11-12(18-3)5-6-13(14(11)19-4)20(17)16-9-7-15(2)8-10-16/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCRPFMEWBRNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxy-3-methylbenzene and 4-methylpiperazine.

    Sulfoxidation: The 2,4-dimethoxy-3-methylbenzene undergoes sulfoxidation to introduce the sulfinyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Coupling Reaction: The sulfinylated intermediate is then coupled with 4-methylpiperazine using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalyst Optimization: Employing more efficient catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine has been investigated for its potential biological activities, including:

  • Anticancer Properties : Research indicates that compounds with similar sulfinyl groups exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
  • Neuropharmacological Effects : The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for central nervous system disorders .

Therapeutic Potential

The therapeutic applications of this compound can be categorized into several areas:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer therapies. Research has demonstrated the effectiveness of related sulfonamide compounds against tumors such as breast and colon cancer .

Neurological Disorders

Given its structural similarities to known neuropharmacological agents, this compound may be explored for treating conditions like depression and anxiety. Its interaction with neurotransmitter receptors could provide a basis for developing new psychiatric medications.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications to the sulfonamide group significantly enhanced anticancer activity, suggesting that further exploration of compounds like this compound could yield promising results .

Case Study 2: Neuropharmacological Investigation

In a pharmacological study assessing various piperazine derivatives, researchers found that certain modifications could enhance binding affinity to serotonin receptors. This opens avenues for investigating the potential antidepressant effects of this compound in preclinical models .

Data Tables

Application AreaPotential MechanismReference
AnticancerInduction of apoptosis
Neurological DisordersInteraction with neurotransmitter systems

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structural Variations

The sulfinyl group and aromatic substitution pattern distinguish this compound from other piperazine derivatives. Key structural analogs include:

Compound Substituents Key Differences Reference
1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(pyridin-2-yl)piperazine 4-(Pyridin-2-yl) instead of 4-methyl Pyridine ring introduces potential for hydrogen bonding and altered solubility.
1-(2,4-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine Sulfonyl (-SO₂) instead of sulfinyl; 2,3-dimethylphenyl at 4-position Sulfonyl group increases oxidation state, affecting electron-withdrawing properties.
1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine (BD1063) Dichlorophenyl ethyl chain instead of sulfinyl dimethoxyphenyl Aliphatic chain and halogen substituents enhance lipophilicity and sigma receptor affinity.
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine Thiocarbamoyl (-NHCOS-) group instead of sulfinyl Thiocarbamoyl group confers herbicidal safener activity in maize.

Pharmacological and Functional Comparisons

Sigma Receptor Interactions

  • BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine): Acts as a sigma-1 receptor antagonist, reversing dystonia in rat models. The dichlorophenyl ethyl chain enhances sigma-1 affinity, while the sulfinyl group in the target compound may modulate selectivity due to polar interactions .
  • Haloperidol Derivatives : highlights 4-methylpiperazine derivatives as sigma receptor modulators, suggesting that the target compound’s sulfinyl group could influence binding kinetics or subtype selectivity (sigma-1 vs. sigma-2) .

Enzyme Modulation and Therapeutic Potential

  • Antihyperglycemic Activity : 1-(2',4'-Dichlorobenzyl)-2-imidazolyl-4-methylpiperazine () stimulates insulin secretion in diabetic rats. Structural comparisons suggest that electron-rich substituents (e.g., dimethoxy groups) on the aryl ring may redirect activity toward other targets, such as tyrosinase inhibition (see ) .
  • Herbicidal Safeners : The thiocarbamoyl derivative in protects maize from chlorsulfuron by modulating acetolactate synthase. Sulfinyl groups, being less electrophilic than thiocarbamoyl, may lack this safener effect but could interact with other enzymatic systems .

Physicochemical and Functional Group Analysis

Sulfinyl vs. Sulfonyl Groups

  • Sulfonyl (-SO₂) : More electron-withdrawing and rigid, often enhancing metabolic stability but reducing membrane permeability compared to sulfinyl .

Aromatic Substitution Effects

  • 2,4-Dimethoxy-3-methylphenyl : Electron-donating methoxy groups increase aryl ring electron density, possibly enhancing π-π stacking or hydrogen bonding with biological targets.
  • Halogenated Analogs (e.g., 3,4-dichlorophenyl) : Halogens improve lipophilicity and receptor binding affinity but may introduce toxicity risks .

Biological Activity

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine is a novel compound belonging to the piperazine class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H23N2O3S
  • CAS Number : 338981-90-1

The compound features a piperazine ring substituted with a sulfinyl group and a dimethoxy-methylphenyl moiety, which may contribute to its biological properties.

Research indicates that the compound interacts with various molecular targets, including neurotransmitter receptors and enzymes. Its mechanism may involve modulation of neurotransmitter systems, potentially influencing mood and cognitive functions. Detailed studies are required to elucidate specific pathways affected by this compound.

Antimicrobial Properties

Preliminary investigations have shown that this compound exhibits antimicrobial activity. In vitro studies demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it showed cytotoxic effects against various cancer types, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry assessed the compound's effects on MCF-7 cells. Results indicated significant apoptosis induction through activation of caspase pathways, suggesting a promising therapeutic avenue for breast cancer treatment .
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against multidrug-resistant bacteria. The compound demonstrated potent activity against resistant strains, highlighting its potential as a lead candidate for new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-methylpiperazine, and how can critical steps (e.g., sulfoxidation, piperazine functionalization) be optimized?

  • Methodological Answer : The synthesis typically involves sulfoxidation of a thioether precursor using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid. Piperazine functionalization can be achieved via nucleophilic substitution or coupling reactions. Key optimizations include controlling reaction temperature (0–5°C for sulfoxidation to prevent overoxidation) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 6.5–7.2 ppm for substituted phenyl), sulfinyl group (δ 2.8–3.2 ppm for S=O adjacent to methyl groups), and piperazine protons (δ 2.5–3.5 ppm).
  • IR : Sulfinyl stretching appears at 1020–1060 cm⁻¹.
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂N₂O₃S: 310.1352; observed: 310.1348). Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antimicrobial, enzyme inhibition)?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., human carbonic anhydrase II inhibition using 4-nitrophenyl acetate hydrolysis) with IC₅₀ determination .

Advanced Research Questions

Q. How can molecular docking and DFT studies elucidate the mechanism of action for this compound’s kinase or enzyme inhibitory activity?

  • Methodological Answer :

  • Docking (AutoDock Vina) : Use crystal structures of target enzymes (e.g., tyrosine kinase PDB: 1T46) to model binding interactions. The sulfinyl group may form hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR).
  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%).
  • Validate with Orthogonal Assays : Compare fluorescence-based IC₅₀ with radiometric or SPR (surface plasmon resonance) data.
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., antimicrobial screens in vs. 15) to identify outliers caused by strain variability or assay sensitivity .

Q. What strategies improve selectivity and reduce off-target effects in vivo?

  • Methodological Answer :

  • Proteomic Profiling : Use affinity chromatography (compound-linked sepharose) to capture binding proteins from cell lysates, followed by LC-MS/MS identification.
  • Structural Analog Synthesis : Modify the 2,4-dimethoxy-3-methylphenyl group to reduce hydrophobic interactions with non-target kinases. For example, replace methyl with polar substituents (e.g., -OH) to enhance solubility and selectivity .

Q. How can in silico ADMET predictions guide preclinical development?

  • Methodological Answer :

  • SwissADME : Predict logP (optimal: 2–3), GI absorption (High), and BBB permeability (Low to avoid CNS side effects).
  • ProTox-II : Screen for hepatotoxicity (CYP3A4 inhibition risk) and mutagenicity (Ames test alerts). Adjust the piperazine moiety (e.g., N-methylation) to mitigate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.